

Technical Guide: N2,N2-Dimethylamino-6deamino adenosine

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Compound of Interest		
Compound Name:	N2,N2-Dimethylamino-6-deamino	
	adenosine	
Cat. No.:	B12400043	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of N2,N2-Dimethylamino-6-deamino adenosine, a purine nucleoside analog. The information is curated for researchers and professionals in drug development and related scientific fields.

Chemical Properties and Data

N2,N2-Dimethylamino-6-deamino adenosine is a modified purine nucleoside with the chemical formula C12H17N5O4.[1] Its molecular weight is 295.29 g/mol .[1][2][3] The compound is also identified by its CAS number: 105208-35-3.[3]

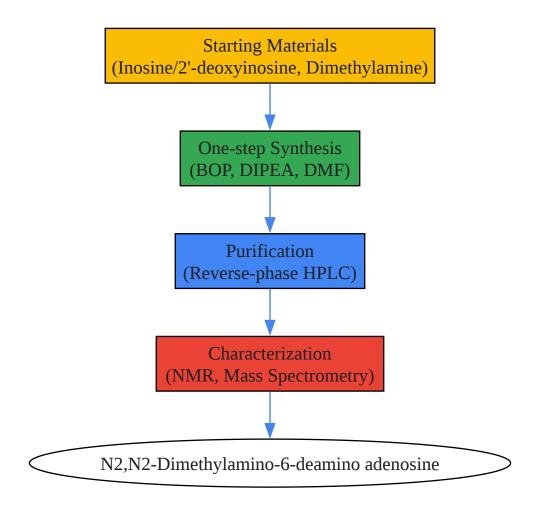
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Synthesis and Characterization



While a specific, detailed synthesis protocol for **N2,N2-Dimethylamino-6-deamino adenosine** is not readily available in the public domain, the synthesis of N6-substituted adenosine derivatives typically involves a one-step reaction. This process often treats inosine or 2'-deoxyinosine with the appropriate alkyl or arylamines in the presence of a coupling agent like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide). This method has been shown to produce N6-adenosine and N6-2'-deoxyadenosine derivatives in good to excellent yields without the need for protecting the sugar hydroxyl groups.

General Workflow for Synthesis and Purification:



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Caption: General workflow for the synthesis and characterization of N6-substituted adenosine derivatives.



Purification

Purification of the crude product is typically achieved using preparative reverse-phase high-performance liquid chromatography (HPLC). The purified compound is then dried, for instance, over P2O5 in a vacuum desiccator.

Characterization

The structural confirmation of **N2,N2-Dimethylamino-6-deamino adenosine** would be conducted using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are essential for elucidating the molecular structure.
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Biological Activity

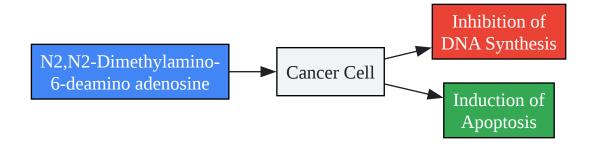
N2,N2-Dimethylamino-6-deamino adenosine is classified as a purine nucleoside analog.[4] Compounds in this class are known to exhibit a wide range of antitumor activities, particularly targeting indolent lymphoid malignancies.[4] The anticancer mechanisms of purine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis.[4]

Potential Signaling Pathways

While the specific signaling pathways affected by **N2,N2-Dimethylamino-6-deamino adenosine** are not yet fully elucidated, based on the activity of related purine analogs, potential pathways could involve interference with cellular processes that are highly active in proliferating cancer cells.

Hypothesized Mechanism of Action:





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Caption: Hypothesized mechanism of action for **N2,N2-Dimethylamino-6-deamino adenosine** in cancer cells.

Experimental Protocols

Detailed experimental protocols for cell-based and enzymatic assays are crucial for evaluating the biological activity of **N2,N2-Dimethylamino-6-deamino adenosine**.

Cell-Based Assays

To assess the antiproliferative activity of the compound, various cancer cell lines can be used.

Protocol: Cell Viability Assay (MTT Assay)

- Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of N2,N2-Dimethylamino-6-deamino adenosine and incubate for a specified period (e.g., 24, 48, 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
 using a microplate reader.



 Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Enzymatic Assays

Enzymatic assays can be employed to investigate the interaction of **N2,N2-Dimethylamino-6-deamino adenosine** with specific enzymes involved in purine metabolism, such as adenosine deaminase.

Protocol: Adenosine Deaminase Activity Assay

- Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.5), the enzyme (adenosine deaminase), and the substrate (adenosine).
- Inhibitor Addition: Add varying concentrations of N2,N2-Dimethylamino-6-deamino adenosine to the reaction mixture.
- Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at a controlled temperature (e.g., 37°C).
- Reaction Termination: Stop the reaction after a specific time.
- Product Quantification: Measure the amount of product formed (e.g., inosine) or the decrease in substrate using a suitable method, such as spectrophotometry or HPLC.
- Data Analysis: Determine the inhibitory effect of the compound on the enzyme activity and calculate the IC50 value.

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